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Compound of Interest

Compound Name: 2-Chloro-5-methoxybenzamide

CAS No.: 62798-01-0

Cat. No.: B12342450

Get Quote

Executive Summary
In the synthesis of benzamide-based pharmacophores—common in antipsychotic (e.g.,

sulpiride analogs) and gastroprokinetic drug discovery—distinguishing between regioisomers

and halogenated intermediates is critical.

This guide provides a definitive spectral comparison between 2-methoxybenzamide (a

standard reference scaffold) and 2-Chloro-5-methoxybenzamide (a functionalized

intermediate, CAS 62798-01-0). While both share a benzamide core and methoxy substitution,

the introduction of the chlorine atom at the ortho position and the regiochemical shift of the

methoxy group fundamentally alter their electronic and steric landscapes.

Key Differentiators at a Glance:
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Feature
2-methoxybenzamide
(Target B)

2-Chloro-5-
methoxybenzamide (Target
A)

CAS Registry 2439-77-2 62798-01-0

Molecular Weight 151.16 g/mol 185.61 g/mol

| Mass Spec (MS) | Single molecular ion (

) | Distinct Chlorine Isotope Pattern (

) | |

H NMR | 4 Aromatic Protons (ABCD system) | 3 Aromatic Protons (ABC system) | | IR
(Carbonyl) | Lower

(Intramolecular H-bond) | Higher

(Steric twist/Inductive effect) |

Structural & Electronic Analysis
To interpret the spectra correctly, we must first understand the molecular geometry. The primary

spectral shifts arise from the "Ortho Effect" and the competition between resonance and

inductive forces.

Graphviz Structural Logic
The following diagram illustrates the steric and electronic relationships driving the spectral

differences.
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2-methoxybenzamide
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Intramolecular H-Bond
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2-Chloro-5-methoxybenzamide
(Target A)

Steric Inhibition of Resonance
(Cl twists Amide out of plane)Due to Bulky Cl

Inductive Deshielding
(Cl at C2)

EWG Effect

Lower IR Carbonyl Freq

Higher IR Carbonyl Freq

Click to download full resolution via product page

The "Ortho" Conundrum
Target B (2-methoxy): The methoxy group at C2 acts as a hydrogen bond acceptor for the

amide proton. This locks the molecule in a planar conformation, increasing conjugation and

lowering the carbonyl stretching frequency.

Target A (2-Chloro): The chlorine atom at C2 is bulky (Van der Waals radius ~1.75 Å vs 1.52

Å for Oxygen). It sterically clashes with the amide group, forcing the amide bond to rotate out

of the plane of the benzene ring. This "steric inhibition of resonance" reduces the conjugation

between the benzene ring and the carbonyl, raising the IR frequency.

Mass Spectrometry (MS)[1][2]
Mass spectrometry provides the most immediate and binary confirmation of identity.

Protocol Note
For these polar amides, Electrospray Ionization (ESI) in Positive Mode (

) is recommended. Dissolve samples in MeOH/Water (50:50) with 0.1% Formic Acid.

Spectral Comparison
2-methoxybenzamide:
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Base Peak:

152 (

).

Isotope Pattern: Minimal M+1 peak (due to

natural abundance, ~1.1% per carbon).

Fragmentation: Loss of

(

135) is common.

2-Chloro-5-methoxybenzamide:

Base Peak:

186 (

, containing

).

Diagnostic Feature: You will observe a secondary peak at

188 (

) with an intensity approximately 33% (1/3) of the base peak.

Mechanism: This 3:1 ratio is the natural isotopic signature of Chlorine (

vs

). Absence of this pattern confirms the absence of the chloro-intermediate.

Nuclear Magnetic Resonance ( H NMR)
This is the primary tool for structural elucidation. The change from a 1,2-disubstituted system to

a 1,2,4-trisubstituted system drastically alters the splitting patterns.
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Experimental Protocol
Solvent: DMSO-

(Preferred over

to sharpen amide peaks and prevent aggregation).

Concentration: 10 mg in 0.6 mL solvent.

Reference: TMS (0.00 ppm) or residual DMSO peak (2.50 ppm).

Comparative Data Table (in DMSO- )

Position
2-methoxybenzamide
(Target B)[1][2]

2-Chloro-5-
methoxybenzamide (Target
A)

Amide (

)

Two broad singlets (7.5 - 7.8

ppm). Often widely separated

due to H-bonding.

Two broad singlets (7.6 - 8.0

ppm). Less separated due to

weaker Cl...H interaction.

Aromatic H-Count 4 Protons 3 Protons

H-3 ~7.1 ppm (d, Ortho to OMe)
~7.4 ppm (d, Ortho to Cl).

Deshielded by Cl.

H-4 ~7.5 ppm (t, Meta to Amide)
~7.0 ppm (dd, Ortho to OMe).

Shielded by OMe.

H-5 ~7.0 ppm (t, Para to Amide)
Substituted by OMe (No

proton).

H-6 ~7.8 ppm (dd, Ortho to Amide) ~7.1 ppm (d, Meta to H4).

Methoxy (

)
~3.85 ppm (Singlet) ~3.80 ppm (Singlet)

Deep Dive: Coupling Constants ( )
Target B: Exhibits a complex ABCD multiplet system. You will see two triplets (td) and two

doublets (dd).
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Target A: Exhibits a diagnostic ABC system:

Doublet (

): Corresponds to H-3 coupling with H-4.

Doublet of Doublets (

): Corresponds to H-4 coupling with H-3 (ortho) and H-6 (meta).

Doublet (

): Corresponds to H-6 coupling with H-4 (meta).

Scientist's Note: The "Doublet of Doublets" at H-4 is the fingerprint of the 1,2,4-substitution

pattern where the 5-position is substituted.

Infrared Spectroscopy (FT-IR)[1][4][5]
IR is useful for quick quality control (QC) of solid samples.

Protocol
Method: ATR (Attenuated Total Reflectance) on neat solid.

Resolution: 4

.

Spectral Interpretation[1][4][6][7][8][9]
Amide I Band (C=O Stretch):

2-methoxybenzamide: The intramolecular Hydrogen Bond between the amide
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and the methoxy Oxygen stabilizes the polarized form of the carbonyl (

). This lowers the bond order, shifting the stretch to a lower wavenumber (~1625 - 1640

).

2-Chloro-5-methoxybenzamide: The bulky Chlorine atom prevents planar H-bonding.

Furthermore, the inductive effect of Cl (electron-withdrawing) strengthens the C=O bond

slightly by reducing electron donation from the ring. Expect the carbonyl stretch at a higher

wavenumber (~1650 - 1670

).

Experimental Workflow Diagram
The following DOT diagram outlines the decision tree for validating these compounds in a

laboratory setting.
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Unknown Sample

Step 1: LC-MS (ESI+)

Check Isotope Pattern
(M and M+2)

Ratio 3:1 Observed
(Contains Chlorine)

Yes

Single Peak Only
(No Chlorine)

No

Step 2: 1H NMR (DMSO-d6)

Count Aromatic Region Integral

Integral = 3.0
(Trisubstituted)

Integral = 4.0
(Disubstituted)

CONFIRMED:
2-Chloro-5-methoxybenzamide

CONFIRMED:
2-methoxybenzamide

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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at: [https://www.benchchem.com/product/b12342450/docs#technical-guide-spectral-
comparison-of-2-chloro-5-methoxybenzamide-vs-2-methoxybenzamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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